ethyl [3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]acetate
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Overview
Description
ETHYL 2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses palladium catalysts to form carbon-carbon bonds between organoboron compounds and halides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
ETHYL 2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which ETHYL 2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]ACETATE exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity. The pyrazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-BROMOPHENYL)ACETATE: Similar in structure but lacks the additional bromine and chlorine atoms.
4-BROMO-1H-PYRAZOLE: Contains the pyrazole ring but lacks the ethyl acetate and additional bromine atoms.
Uniqueness
ETHYL 2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]ACETATE is unique due to its combination of bromine, chlorine, and pyrazole moieties, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H15Br2ClN2O2 |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 2-[3,5-bis(4-bromophenyl)-4-chloropyrazol-1-yl]acetate |
InChI |
InChI=1S/C19H15Br2ClN2O2/c1-2-26-16(25)11-24-19(13-5-9-15(21)10-6-13)17(22)18(23-24)12-3-7-14(20)8-4-12/h3-10H,2,11H2,1H3 |
InChI Key |
HPWWOFMVXLJNAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C2=CC=C(C=C2)Br)Cl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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